N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including a benzodiazole ring and a furan ring. This compound is notable for its potential biological activities, making it of interest in pharmaceutical research. The compound's molecular formula is and it has a molecular weight of approximately 389.45 g/mol.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its structure, synthesis, and applications in scientific research.
This compound falls under the category of organic compounds, specifically as an aromatic amide due to the presence of the amide functional group attached to an aromatic system. Its classification is further defined by the inclusion of heterocyclic rings (benzodiazole and furan), which are common in many biologically active molecules.
The synthesis of N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide likely involves several key steps:
While specific synthetic routes for this compound are not detailed in available literature, similar compounds have been synthesized using these general methodologies.
The molecular structure of N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can be described as follows:
InChI=1S/C23H23N3O2/c1-15-10-11-16(2)18(13-15)14-26-20-8-5-4-7-19(20)25-22(26)17(3)24-23(27)21-9-6-12-28-21/h4-13,17H,14H2,1-3H3,(H,24,27)
KCLCXPXJGLIADS-UHFFFAOYSA-N
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
.
N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can participate in various chemical reactions typical for compounds containing furan and benzodiazole moieties:
Research indicates that derivatives containing furan and benzodiazole rings have shown promise as antiprotozoal agents and other therapeutic applications .
The compound's physical properties are influenced by its molecular structure:
The chemical properties include:
N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has potential applications in various scientific fields:
This compound exemplifies how intricate organic molecules can lead to significant advancements in medicinal chemistry and therapeutic development.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2